2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2,4-difluorobenzoate
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Overview
Description
2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2,4-difluorobenzoate is a synthetic organic compound that belongs to the class of fluorinated aromatic esters. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity. It is often used in various chemical and pharmaceutical research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2,4-difluorobenzoate typically involves the esterification of 2,4-difluorobenzoic acid with 2-((3,5-difluorophenyl)amino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2,4-difluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the aromatic rings can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Hydrolysis: 2,4-Difluorobenzoic acid and 2-((3,5-difluorophenyl)amino)-2-oxoethanol.
Oxidation and Reduction: Various oxidized or reduced forms depending on the specific reaction conditions.
Scientific Research Applications
2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2,4-difluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenyl isocyanate
- 2,5-Difluorophenylboronic acid
- 2,4-Difluoronitrobenzene
Uniqueness
Compared to similar compounds, 2-((3,5-Difluorophenyl)amino)-2-oxoethyl 2,4-difluorobenzoate is unique due to its specific combination of functional groups and fluorine atoms. This unique structure can result in distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
[2-(3,5-difluoroanilino)-2-oxoethyl] 2,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4NO3/c16-8-1-2-12(13(19)6-8)15(22)23-7-14(21)20-11-4-9(17)3-10(18)5-11/h1-6H,7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQOGRXDHZXJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)OCC(=O)NC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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